molecular formula C24H20O3 B4698325 7-methyl-5-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one

7-methyl-5-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No. B4698325
M. Wt: 356.4 g/mol
InChI Key: XZMHFNNQXUOJCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-5-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one is a chemical compound that belongs to the class of flavones. It is also known as isobavachalcone and is extracted from the roots of several medicinal plants. The compound has been found to have various biological activities, including anti-inflammatory, anti-tumor, and antioxidant properties.

Mechanism of Action

The mechanism of action of 7-methyl-5-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one is not fully understood. However, studies have shown that the compound exerts its biological activities through various pathways. It has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. Additionally, 7-methyl-5-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-methyl-5-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one have been extensively studied. The compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. Additionally, 7-methyl-5-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one has been found to induce cell cycle arrest and apoptosis in various cancer cell lines. Moreover, the compound has been shown to scavenge free radicals and protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The advantages of using 7-methyl-5-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one in lab experiments include its ability to inhibit the production of pro-inflammatory cytokines and chemokines, induce cell cycle arrest and apoptosis in cancer cells, and scavenge free radicals. However, the limitations of using the compound in lab experiments include its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 7-methyl-5-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one. One of the areas of interest is the development of new synthetic methods for the compound. Additionally, the compound's potential as a therapeutic agent for various inflammatory diseases and cancer needs to be further explored. Moreover, the compound's mechanism of action needs to be fully understood to facilitate the development of new drugs based on its structure. Finally, the compound's potential as a natural antioxidant needs to be further investigated to explore its role in preventing oxidative stress-related diseases.

Scientific Research Applications

The biological activities of 7-methyl-5-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one have been extensively studied. The compound has been found to possess anti-inflammatory, anti-tumor, and antioxidant properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. Additionally, 7-methyl-5-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one has been found to induce cell cycle arrest and apoptosis in various cancer cell lines. Moreover, the compound has been shown to scavenge free radicals and protect cells from oxidative damage.

properties

IUPAC Name

7-methyl-5-[(2-methylphenyl)methoxy]-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O3/c1-16-12-21(26-15-19-11-7-6-8-17(19)2)24-20(18-9-4-3-5-10-18)14-23(25)27-22(24)13-16/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMHFNNQXUOJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC(=CC3=C2C(=CC(=O)O3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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